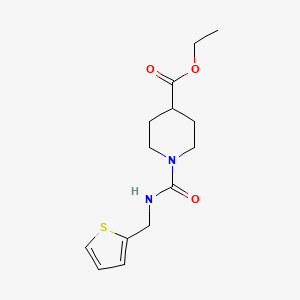

Ethyl 1-((thiophen-2-ylmethyl)carbamoyl)piperidine-4-carboxylate

Description

Ethyl 1-((thiophen-2-ylmethyl)carbamoyl)piperidine-4-carboxylate is a piperidine derivative characterized by a thiophene-methyl carbamoyl group at the 1-position and an ethyl ester at the 4-position of the piperidine ring. This structure confers unique physicochemical and pharmacological properties, making it a candidate for therapeutic applications. The compound’s molecular formula is C₁₅H₂₀N₂O₃S, with a molecular weight of 308.39 g/mol (calculated). Its synthesis typically involves coupling ethyl piperidine-4-carboxylate with a thiophen-2-ylmethyl carbamoyl chloride intermediate under basic conditions, as seen in analogous procedures .

Properties

IUPAC Name |

ethyl 1-(thiophen-2-ylmethylcarbamoyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-2-19-13(17)11-5-7-16(8-6-11)14(18)15-10-12-4-3-9-20-12/h3-4,9,11H,2,5-8,10H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYFBBIONPPPPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-((thiophen-2-ylmethyl)carbamoyl)piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, using thiophene-2-boronic acid and a suitable halogenated piperidine derivative.

Carbamoylation: The carbamoyl group can be introduced by reacting the intermediate with an isocyanate derivative.

Esterification: The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-((thiophen-2-ylmethyl)carbamoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-((thiophen-2-ylmethyl)carbamoyl)piperidine-4-carboxylate has several scientific research applications, including:

Medicinal Chemistry: It is investigated for its potential as an antiplatelet agent and other therapeutic uses.

Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.

Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-((thiophen-2-ylmethyl)carbamoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene moiety and the piperidine ring play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine-4-carboxylate derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets. Below is a detailed comparison of Ethyl 1-((thiophen-2-ylmethyl)carbamoyl)piperidine-4-carboxylate with structurally related analogs:

Table 1: Structural and Functional Comparison of Piperidine-4-Carboxylate Derivatives

Key Observations :

Substituent Impact on Bioactivity :

- The thiophene-methyl carbamoyl group in the target compound may enhance binding to sulfur-containing enzymes or receptors, differentiating it from analogs like 29a (hydroxyphenyl-thiophene), which showed anti-schistosomal activity due to its extended aromatic system .

- Chloroethyl substituents (e.g., in ) are critical for forming quaternary ammonium salts in bronchodilators, whereas polyfluorophenyl groups (e.g., in ) improve metabolic stability and HDAC selectivity.

Physicochemical Properties :

- Lipophilicity : The thiophene moiety increases lipophilicity (logP ~2.5) compared to the more polar benzo[d][1,3]dioxin analog (logP ~1.8) .

- Solubility : Derivatives with electron-withdrawing groups (e.g., 5k with CF₃) exhibit lower aqueous solubility but higher membrane permeability .

Synthetic Routes :

- The target compound is synthesized via carbamoylation of ethyl piperidine-4-carboxylate, similar to 29a .

- In contrast, chloroethyl derivatives require alkylation with 1-bromo-2-chloroethane under basic conditions .

Therapeutic Applications :

Biological Activity

Ethyl 1-((thiophen-2-ylmethyl)carbamoyl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a piperidine ring substituted with a thiophen-2-ylmethyl carbamoyl group and an ethyl ester moiety. This unique configuration is believed to contribute to its biological activities.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, thiazole derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that the thiophene moiety may enhance such activity through mechanisms involving apoptosis and cell cycle arrest.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 1.61 ± 1.92 | A-431 |

| Compound B | 1.98 ± 1.22 | Jurkat |

These findings emphasize the importance of structural components in determining the efficacy of anticancer agents .

Anticonvulsant Activity

This compound has also been investigated for its anticonvulsant properties. Analogous compounds have demonstrated protection against seizures in animal models, indicating potential therapeutic applications in epilepsy management.

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in tumor progression and neuronal excitability.

- Receptor Modulation : The interaction with neurotransmitter receptors, particularly those involved in GABAergic signaling, may contribute to its anticonvulsant effects.

Study on Antitumor Effects

A study conducted on a series of thiophene-containing piperidine derivatives showed that modifications in the thiophene ring significantly affected cytotoxicity against cancer cell lines. This compound was included in these assessments, revealing promising results against human liver carcinoma cells (HepG2), with an IC50 value comparable to standard treatments like doxorubicin .

Research on Anticonvulsant Properties

In another research effort, various piperidine derivatives were tested for their anticonvulsant activities using the maximal electroshock (MES) test in rodents. Results indicated that modifications similar to those found in this compound enhanced protective effects against induced seizures, supporting further exploration into its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.